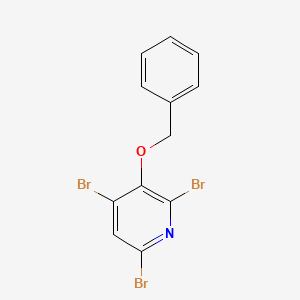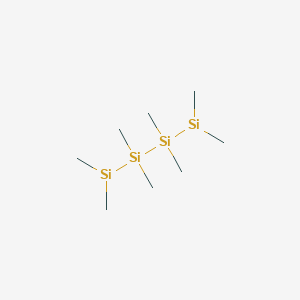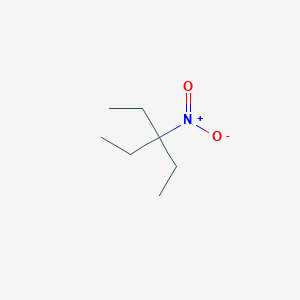
4',4''-Bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is characterized by its complex molecular structure, which includes multiple imidazoline and terephthalanilide moieties. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the imidazoline moieties, which are then coupled with terephthalanilide under specific reaction conditions. Industrial production methods may involve the use of high-pressure reactors and specific catalysts to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Wissenschaftliche Forschungsanwendungen
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride involves its interaction with specific molecular targets. The imidazoline moieties are known to interact with certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .
Vergleich Mit ähnlichen Verbindungen
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride can be compared with other similar compounds, such as:
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide: This compound lacks the dihydrochloride moiety, which can affect its solubility and reactivity.
4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide monohydrochloride: This compound has only one hydrochloride moiety, which can influence its chemical properties and applications.
The uniqueness of 4’,4’'-bis(imidazolin-2-yl-amino)terephthalanilide dihydrochloride lies in its specific molecular structure, which provides distinct chemical and biological properties that are valuable in various research fields.
Eigenschaften
CAS-Nummer |
114-77-2 |
|---|---|
Molekularformel |
C26H28Cl2N8O2 |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
1-N,4-N-bis[4-(4,5-dihydro-1H-imidazol-2-ylamino)phenyl]benzene-1,4-dicarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H26N8O2.2ClH/c35-23(31-19-5-9-21(10-6-19)33-25-27-13-14-28-25)17-1-2-18(4-3-17)24(36)32-20-7-11-22(12-8-20)34-26-29-15-16-30-26;;/h1-12H,13-16H2,(H,31,35)(H,32,36)(H2,27,28,33)(H2,29,30,34);2*1H |
InChI-Schlüssel |
LDKWVGSNUDHECR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)NC5=NCCN5.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10,16-bis(diphenylphosphanyl)-N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14756978.png)
![1h-Cyclopenta[b]quinoxaline](/img/structure/B14756985.png)



![2-[4-[[4-[3-Benzyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]methyl]phenyl]acetic acid](/img/structure/B14757009.png)
![1-[(R)-2-Hydroxy-1-phenylethyl]-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B14757015.png)







